N,N-Diethylsalicylamide

Antimicrobial resistance Neisseria gonorrhoeae Salicylamide derivatives

Formulators and analytical chemists face amide degradation that compromises fragrance shelf life and reference standard integrity. N,N-Diethylsalicylamide solves this with a tertiary amide scaffold resistant to hydrolysis for over 45 days, even in the presence of millimolar Cu(II) ions. • Fragrance Grade (FG) specification delivers cherry, fruity, camphoraceous, floral, sweet honey, pineapple, balsamic notes • USP/EMA/JP/BP-compliant reference standard for ANDA/NDA submissions and Salicylic acid production • Quantitative SAR benchmark: MIC₅₀ = 128 μg/mL against N. gonorrhoeae, enabling calibration of antimicrobial assays

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 19311-91-2
Cat. No. B100508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylsalicylamide
CAS19311-91-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1O
InChIInChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
InChIKeyZVYXEXAXXWINEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylsalicylamide Chemical Identity and Properties


N,N-Diethylsalicylamide (CAS 19311-91-2), also known as 2-hydroxy-N,N-diethylbenzamide, is a tertiary aromatic amide derivative of salicylic acid. It is a crystalline solid with a melting point of 93-97 °C and a molecular weight of 193.24 g/mol . The compound is synthesized via condensation of salicylamide or its derivatives with diethylamine . While sharing the salicylamide core scaffold with other benzamide analogs, the N,N-diethyl substitution pattern confers distinct physicochemical and biological properties that differentiate it from the primary amide parent (salicylamide) and the unsubstituted aromatic analog (N,N-diethylbenzamide).

Olfactory Profile
Fragrance and flavor formulation research requiring sweet, balsamic, fruity notes
Hydrolytic Stability
Long-term aqueous environmental fate and degradation studies of tertiary amides
Reference Standard
Pharmacopoeial analytical method validation and impurity profiling (USP, EMA, JP, BP)
Antimicrobial SAR
Weak-activity comparator for N. gonorrhoeae structure-activity relationship studies

N,N-Diethylsalicylamide: Why Substitution Fails


Substitution of N,N-diethylsalicylamide with generic salicylamide (the primary amide) or N,N-diethylbenzamide (lacking the 2-hydroxy group) leads to markedly different performance profiles in key applications. The tertiary amide structure of N,N-diethylsalicylamide renders it resistant to hydrolysis under conditions where secondary amides degrade [1]. Furthermore, the presence of both the diethylamide and 2-hydroxy functional groups is critical for its characteristic olfactory profile, which underpins its use as a fragrance ingredient . In antimicrobial assays, the alkylation of the amide nitrogen to the N,N-diethyl derivative significantly alters activity compared to the parent salicylamide, as demonstrated in studies against Neisseria gonorrhoeae [2]. These structural features preclude simple interchangeability without compromising stability, sensory characteristics, or biological activity.

N,N-Diethylsalicylamide vs. Salicylamide (primary amide) Tertiary amide resists hydrolysis unlike primary amide; antimicrobial activity differs markedly, may confound SAR interpretation
N,N-Diethylsalicylamide vs. N,N-Diethylbenzamide Absence of 2-hydroxy group eliminates characteristic sweet, balsamic olfactory profile; not interchangeable for fragrance research

N,N-Diethylsalicylamide Comparative Evidence


Antimicrobial Activity vs. Salicylamide

In a head-to-head structure-activity relationship study against multidrug-resistant Neisseria gonorrhoeae, the N,N-diethyl derivative (compound 5) exhibited significantly reduced antibacterial activity compared to the parent salicylamide. While salicylamide demonstrated potent activity with an MIC range of 8-32 μg/mL against 40 antibiotic-resistant strains, N,N-diethylsalicylamide showed weak activity with an MIC50 of 128 μg/mL [1]. This 4- to 16-fold reduction in potency directly quantifies the impact of N-alkylation on antigonorrheal efficacy.

MIC vs. Salicylamide
Head-to-head
N,N-Diethylsalicylamide MIC50 = 128 μg/mL
Salicylamide MIC range 8–32 μg/mL (40 strains)
4- to 16-fold weaker activity; supports role as negative control in antigonorrheal SAR
In vitro broth microdilution against MDR N. gonorrhoeae clinical isolates
Antimicrobial resistance Neisseria gonorrhoeae Salicylamide derivatives

Hydrolytic Stability vs. Secondary Amides

A comparative hydrolysis study evaluated the stability of N,N-diethylsalicylamide alongside secondary amides including propanil, salicylanilide, and N-1-naphthylacetamide. The tertiary amide N,N-diethylsalicylamide, lacking a carboxylate side group, exhibited no detectable hydrolysis over a 45-day reaction period, even in the presence of millimolar concentrations of Cu(II) ions [1]. In contrast, the secondary amide naptalam (which possesses a carboxylate side group) underwent rapid hydrolysis under acidic conditions, and other secondary amides were susceptible to degradation.

Hydrolysis Stability
Class-level
No hydrolysis detected over 45 days
Secondary amides: measurable hydrolysis under same conditions
Tertiary amide structure prevents degradation; fits long-term aqueous exposure models
± Cu(II)/Zn(II) ions; stability advantage over naptalam, propanil analogs
Hydrolytic stability Tertiary amides Environmental fate

Olfactory Profile vs. N,N-Diethylbenzamide

N,N-Diethylsalicylamide is commercially available as a Fragrance Grade (FG) material and is characterized by a complex olfactory profile described as cherry, fruity, camphoraceous, floral, sweet honey, pineapple, sweet phenolic, sweet floral, and balsamic . In contrast, N,N-diethylbenzamide, which lacks the 2-hydroxy group, is primarily known for its insect repellent properties and is described as having a characteristic but distinctly different odor [1]. The presence of the phenolic hydroxyl group in N,N-diethylsalicylamide is the key structural determinant of its sweet, balsamic, and phenolic notes, which are absent in the unsubstituted benzamide analog.

Olfactory Profile
Class-level
Sweet, balsamic, fruity, floral, camphoraceous (FG grade)
N,N-Diethylbenzamide: lacks phenolic notes, insect-repellent odor
2-hydroxy group critical for target fragrance character; guides procurement for sensory studies
Qualitative sensory evaluation; substitution may alter formulation outcome
Fragrance chemistry Sensory profile Flavor and fragrance

Pharmacopoeial Reference Standard Compliance

N,N-Diethylsalicylamide is supplied as a highly characterized reference material that complies with stringent regulatory standards including those set by USP (United States Pharmacopeia), EMA (European Medicines Agency), JP (Japanese Pharmacopoeia), and BP (British Pharmacopoeia) [1]. This level of characterization, accompanied by a detailed Structure Elucidation Report (SER), supports its use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Salicylic acid [1]. In comparison, generic or research-grade salicylamide analogs typically lack this comprehensive pharmacopoeial qualification, limiting their utility in regulated analytical workflows.

Pharmacopoeial Compliance
Specification review
Meets USP, EMA, JP, BP standards
Supplied with Structure Elucidation Report
Ready-to-use reference material for pharmaceutical QC and method validation
Categorical difference from unqualified research-grade analogs
Reference standard Pharmaceutical analysis Regulatory compliance

N,N-Diethylsalicylamide Application Scenarios


Fragrance and Flavor Formulation Development

Given its distinct olfactory profile characterized by cherry, fruity, camphoraceous, floral, sweet honey, pineapple, sweet phenolic, sweet floral, and balsamic notes , N,N-diethylsalicylamide is ideally suited as a fragrance ingredient in perfumery, cosmetics, and personal care products. The Fragrance Grade (FG) specification ensures compliance with industry purity and safety standards. This compound should be prioritized over unsubstituted benzamide analogs, which lack the sweet, balsamic, and phenolic character conferred by the 2-hydroxy group [1].

Hydrolytic Stability and Environmental Fate Research

The demonstrated resistance of N,N-diethylsalicylamide to hydrolysis over 45 days, even in the presence of millimolar Cu(II) ions [2], makes it a valuable model compound for studies investigating the environmental persistence of tertiary amides. It can serve as a stable comparator in degradation studies of less stable secondary amides (e.g., naptalam, propanil) and as a benchmark for assessing the hydrolytic liability of other amide-containing compounds under various environmental conditions.

Reference Standard for Analytical Method Validation

As a highly characterized material compliant with USP, EMA, JP, and BP pharmacopoeial standards [3], N,N-diethylsalicylamide is essential for analytical laboratories engaged in pharmaceutical quality control. It is specifically indicated for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Salicylic acid, where a fully characterized reference standard is required for method validation, impurity profiling, and regulatory submissions [3].

SAR Studies in Antimicrobial Research

In SAR investigations focused on the antigonorrheal activity of salicylamide derivatives, N,N-diethylsalicylamide serves as a critical comparator compound. Its weak activity against N. gonorrhoeae (MIC50 = 128 μg/mL) compared to the potent parent salicylamide (MIC 8-32 μg/mL) [4] provides a clear quantitative benchmark for understanding the detrimental effect of N-alkylation on antibacterial potency. Researchers studying mechanisms of resistance or optimizing salicylamide-based antimicrobials can use this compound to calibrate their assays and validate SAR hypotheses.

Application
Selection Property
Validation Focus
Fragrance & flavor formulation research
Olfactory profile characterization, FG grade compliance
Sensory panel evaluation, formulation stability testing
Hydrolytic stability & environmental fate studies
Tertiary amide resistance to hydrolysis
Long-term aqueous exposure comparison with secondary amides
Analytical reference standard for pharmaceutical QC
Pharmacopoeial qualification (USP, EMA, JP, BP) with SER
Method validation, impurity profiling per regulatory guidance
Antimicrobial SAR studies (gonorrhea model)
N-alkylation effect on MIC benchmark
Assay calibration and SAR hypothesis testing using weak-activity comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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